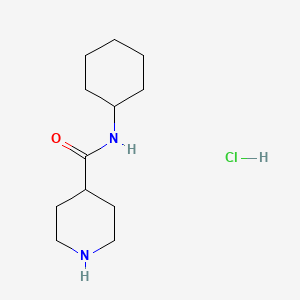

![molecular formula C26H46Cl2FeP2Pd+2 B2752752 Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II) CAS No. 95408-45-0](/img/structure/B2752752.png)

Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II) is a coordination complex that features a palladium center coordinated to two chlorine atoms and a ferrocene ligand substituted with two di-tert-butylphosphino groups. This compound is known for its stability and high catalytic activity, making it a valuable catalyst in various organic synthesis reactions, particularly in cross-coupling reactions such as Suzuki and Heck reactions .

Mecanismo De Acción

Target of Action

Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II), also known as PdCl2(dtbpf), is primarily used as a catalyst in various chemical reactions . Its main targets are the reactants in these reactions, particularly in cross-coupling reactions .

Mode of Action

PdCl2(dtbpf) facilitates the cross-coupling reactions by acting as a catalyst . It interacts with its targets (the reactants) and accelerates the reaction without being consumed in the process . This results in the formation of the desired products more efficiently and rapidly .

Biochemical Pathways

As a catalyst, PdCl2(dtbpf) is involved in several types of cross-coupling reactions, including the Suzuki, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura Couplings . These reactions are crucial in the synthesis of complex organic compounds, including pharmaceuticals and fine chemicals .

Pharmacokinetics

Its solubility in various solvents such as dichloromethane and chloroform, and partial solubility in acetone, alcohols, tetrahydrofuran, and dioxane , can impact its availability in reactions.

Result of Action

The result of PdCl2(dtbpf)'s action is the efficient and rapid formation of the desired products in the reactions it catalyzes . For example, in Suzuki-cross coupling reactions, it facilitates the reaction of aromatic halides with methyliminodiacetic acid derivatives .

Action Environment

The action of PdCl2(dtbpf) can be influenced by various environmental factors. For instance, it is air-stable , which means it can maintain its catalytic activity in the presence of air. Its storage temperature (−20°C) can also impact its stability . Furthermore, the choice of solvent can affect its solubility and, consequently, its efficacy in catalyzing reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II) can be synthesized by reacting 1,1-bis(di-tert-butylphosphino)ferrocene with palladium(II) chloride. The reaction typically takes place in a solvent such as dichloromethane or chloroform, and the product is obtained as a dark purple crystalline solid . The reaction can be represented as follows:

1,1-bis(di-tert-butylphosphino)ferrocene+PdCl2→Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II)

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory preparation route with optimization for larger scale production. This includes using larger reaction vessels, efficient mixing, and controlled temperature conditions to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions

Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II) primarily undergoes catalytic reactions, particularly in cross-coupling reactions. These include:

Suzuki Coupling: Reaction with aryl boronic acids to form biaryl compounds.

Heck Reaction: Coupling of aryl halides with alkenes.

Sonogashira Coupling: Coupling of aryl halides with terminal alkynes.

Common Reagents and Conditions

Suzuki Coupling: Aryl boronic acids, bases such as potassium carbonate, and solvents like toluene or ethanol.

Heck Reaction: Aryl halides, alkenes, bases such as triethylamine, and solvents like N,N-dimethylformamide.

Sonogashira Coupling: Aryl halides, terminal alkynes, bases such as triethylamine, and solvents like tetrahydrofuran.

Major Products

Suzuki Coupling: Biaryl compounds.

Heck Reaction: Substituted alkenes.

Sonogashira Coupling: Aryl alkynes.

Aplicaciones Científicas De Investigación

Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II) is extensively used in scientific research due to its catalytic properties. Some of its applications include:

Organic Synthesis: Facilitates the formation of carbon-carbon and carbon-nitrogen bonds in the synthesis of pharmaceuticals and fine chemicals.

Material Science: Used in the preparation of polymers and advanced materials.

Medicinal Chemistry: Plays a role in the synthesis of biologically active molecules and potential drug candidates

Comparación Con Compuestos Similares

Similar Compounds

- Dichloro[1,1-bis(diphenylphosphino)ferrocene]palladium(II)

- Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II)

- Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]nickel(II)

Uniqueness

Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II) is unique due to its high stability and catalytic efficiency in a wide range of cross-coupling reactions. The presence of the di-tert-butylphosphino groups enhances the electron-donating ability of the ligand, improving the reactivity of the palladium center .

Propiedades

Número CAS |

95408-45-0 |

|---|---|

Fórmula molecular |

C26H46Cl2FeP2Pd+2 |

Peso molecular |

653.8 g/mol |

Nombre IUPAC |

ditert-butyl(cyclopenta-1,3-dien-1-yl)phosphanium;dichloropalladium;iron(2+) |

InChI |

InChI=1S/2C13H22P.2ClH.Fe.Pd/c2*1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;;;;/h2*7-10H,1-6H3;2*1H;;/q2*-1;;;2*+2 |

Clave InChI |

LZWLLMFYVGUUAL-UHFFFAOYSA-N |

SMILES |

CC(C)(C)P(C1=C[CH]C=C1)C(C)(C)C.CC(C)(C)P(C1=C[CH]C=C1)C(C)(C)C.Cl[Pd]Cl.[Fe] |

SMILES canónico |

CC(C)(C)[PH+](C1=CC=C[CH-]1)C(C)(C)C.CC(C)(C)[PH+](C1=CC=C[CH-]1)C(C)(C)C.Cl[Pd]Cl.[Fe+2] |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-{Imidazo[1,2-A]pyrimidin-2-YL}phenyl)-3-nitrobenzamide](/img/structure/B2752670.png)

![2-[(1S)-1-{[(benzyloxy)carbonyl]amino}ethyl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2752671.png)

![(2-(Aminomethyl)bicyclo[2.2.2]octan-2-yl)methanol](/img/structure/B2752672.png)

![(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide](/img/structure/B2752675.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2752681.png)

![1-(4-(Tert-butyl)phenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2752684.png)

![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide](/img/structure/B2752685.png)

![tert-butylN-{[4-(aminomethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methyl}carbamatehydrochloride](/img/structure/B2752686.png)

![N-[3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B2752687.png)

![2,4-dichloro-N-[3-(1H-imidazol-1-yl)propyl]-5-methylbenzene-1-sulfonamide](/img/structure/B2752690.png)

![1-(4-ethoxyphenyl)-2-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2752691.png)

![N-(4-ethylphenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)butanamide](/img/structure/B2752692.png)